1-(2,5-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4S2/c1-5-25-10-12-26(13-11-25)21(20-7-6-14-28-20)18(4)23-22(27)24-19-15-16(2)8-9-17(19)3/h6-9,14-15,18,21H,5,10-13H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEPRJNKJIPQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a compound of interest due to its potential biological activities. Thiourea derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the piperazine ring enhances its pharmacological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Thiourea derivatives have shown promising anticancer activities across various cancer cell lines. The specific compound under review has been evaluated for its efficacy against several malignancies:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 1.50 | Induction of apoptosis and cell cycle arrest in S phase |
| Lung Cancer (A549) | 7.00 | Inhibition of cell proliferation |
| Prostate Cancer | 14.00 | Targeting angiogenesis pathways |
Research indicates that thiourea derivatives can inhibit critical pathways involved in cancer progression, including those related to angiogenesis and apoptosis regulation .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted the antibacterial efficacy of thiourea derivatives against Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have shown that thiourea derivatives can modulate inflammatory responses. The compound was tested for its ability to inhibit pro-inflammatory cytokines:
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 72% |
| IL-6 | 83% |
These findings indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have investigated the biological activity of similar thiourea compounds, providing insights into their mechanisms:
- Case Study on Anticancer Efficacy : A derivative similar to the compound was evaluated against human leukemia cell lines, showing an IC50 value of 1.50 µM, indicating potent anticancer activity through apoptosis induction .
- Antimicrobial Evaluation : A series of thiourea derivatives were tested against Aedes aegypti larvae, with some compounds showing high larvicidal activity (LD50 values ranging from 67.9 to 165.6 ppm), highlighting their potential as insecticides .
Scientific Research Applications
Anticancer Applications
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that this specific compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.50 µM to 14 µM against leukemia, pancreatic, and prostate cancer cell lines, showcasing its potential as a targeted cancer therapy .
Case Study: Anticancer Efficacy
In a recent study, the compound demonstrated selective cytotoxicity towards human leukemia cells, significantly outperforming conventional chemotherapeutics like etoposide . This highlights its potential for use in developing new cancer treatments.
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives is well-documented. This compound has shown potent antibacterial activity against various pathogenic bacteria. Structure-activity relationship (SAR) studies suggest that modifications in the thiourea structure can enhance antibacterial potency .
Case Study: Antimicrobial Action
In another study evaluating the antibacterial properties of thioureas, the compound exhibited effective inhibition against a panel of pathogenic bacteria at concentrations comparable to established antibiotics, indicating its viability as an alternative treatment option .
Anti-inflammatory and Analgesic Effects
Thioureas have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential candidates for treating inflammatory diseases . However, further research is necessary to establish the specific anti-inflammatory activity of this compound.
Data Table: Biological Activities of 1-(2,5-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
Comparison with Similar Compounds
Structural Implications :
- The 4-ethylpiperazine group in the target compound may enhance solubility in polar solvents due to its basic nitrogen atoms, a feature absent in purely aromatic thioureas.
- The thiophen-2-yl group could improve metabolic stability compared to phenyl groups, as sulfur-containing heterocycles often resist oxidative degradation.
Aryl Piperazine Derivatives
Piperazine-containing compounds are prevalent in CNS-targeting pharmaceuticals. A notable analogue is RTB70 (Compound 21) :
- Structure : Features a 3-chloro-5-(trifluoromethyl)pyridinyl-piperazine linked to a thiophen-2-ylthio group via a ketone bridge.
- The 2,5-dimethylphenyl group in the target compound may confer greater steric hindrance compared to RTB70’s pyridinyl substituent.
Thiophene-Containing Compounds
Thiophene rings contribute to electronic delocalization and binding interactions. A structurally related compound, (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one , provides insights:
- Crystallographic Data : Mean C–C bond length = 0.004 Å; R factor = 0.047, indicating high structural precision.
- Functional Groups : The nitro group enhances electron-withdrawing effects, contrasting with the target compound’s electron-donating 4-ethylpiperazine.
Crystallographic and Analytical Methods
Structural comparisons rely heavily on tools like SHELX and OLEX2 , which enable precise determination of bond lengths, angles, and packing interactions. For example, the high R factor (0.047) reported for the thiophene derivative underscores the reliability of these programs in resolving complex heterocyclic systems. The target compound’s structural analysis would similarly benefit from these methods, particularly in elucidating conformational flexibility introduced by the piperazine and thiourea groups.
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(2,5-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea?
Answer:
The compound’s synthesis likely involves coupling a thiourea moiety with a substituted propan-2-yl group. A validated approach includes:
- Step 1 : Reacting 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine with thiophosgene or a thiocarbonyl transfer reagent to form the thiourea core.
- Step 2 : Introducing the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions.
- Reagents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, as demonstrated for structurally similar piperazine-thiourea derivatives .
- Purification : Column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol/water mixtures.
Advanced: How can computational modeling predict the compound’s binding affinity to neurological targets?
Answer:
Advanced studies require integrating molecular docking, molecular dynamics (MD), and quantitative structure-activity relationship (QSAR) models:
- Docking : Use software like AutoDock Vina to simulate interactions with dopamine or serotonin receptors, leveraging the compound’s piperazine and thiophene motifs (common in CNS-targeting agents).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
- QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gaps from DFT calculations) with experimental IC50 values. Validate predictions using in vitro assays (e.g., radioligand binding assays). Reference analogous thiourea derivatives for methodological frameworks .
Basic: What spectroscopic techniques are critical for characterizing this thiourea derivative?
Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine CH2 groups at δ 2.4–3.1 ppm, thiophene protons at δ 6.8–7.2 ppm).
- FT-IR : Detect thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~500–550).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as applied to related (2,5-dimethylthiophen-3-yl) derivatives .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigate via:
- Standardization : Adopt CLSI guidelines for in vitro assays (e.g., fixed incubation times, controlled ATP levels in kinase assays).
- Structural Validation : Compare purity and stereochemistry using chiral HPLC (e.g., Chiralpak AD-H column) and 2D NOESY NMR.
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like solvent (DMSO vs. saline). Reference methodological frameworks from chemical biology training programs .
Basic: What factors influence the compound’s stability during storage?
Answer:
Critical stability parameters:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiourea group.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the piperazine ring.
- pH : Maintain neutral buffers (e.g., PBS pH 7.4) in solution studies. Stability data for phenylthiourea analogs indicate <5% degradation over 30 days under these conditions .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s selectivity?
Answer:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens on the phenyl ring, alternate heterocycles replacing thiophene).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with piperazine nitrogen).
- Selectivity Screening : Test against off-target receptors (e.g., adrenergic, histaminergic) via radioligand displacement assays.
- Data Integration : Apply machine learning (e.g., Random Forest) to predict selectivity indices. Reference piperazine-thiophene SAR studies for methodological precedents .
Basic: Which analytical standards and reference materials are essential for quality control?
Answer:
- Primary Standard : USP-grade 1-(2,5-Dimethylphenyl)thiourea for calibrating HPLC methods.
- Chromatography : Use C18 columns with mobile phases of acetonitrile/0.1% TFA (retention time ~8–10 min).
- Purity Criteria : ≥98% by area normalization (UV detection at 254 nm). Cross-validate with LC-MS for trace impurities .
Advanced: What in vivo experimental designs are suitable for evaluating neuropharmacological effects?
Answer:
- Animal Models : Use Morris water maze or forced swim tests in rodents to assess cognitive/antidepressant effects.
- Dosing : Administer intraperitoneally (1–10 mg/kg) with vehicle controls (5% DMSO in saline).
- Biomarkers : Measure plasma levels via LC-MS/MS and correlate with brain tissue concentrations.
- Ethics Compliance : Follow ARRIVE guidelines for reporting and NIH standards for sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
